2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonamide

Description

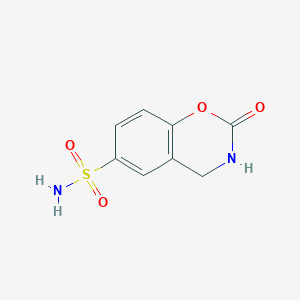

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-3,4-dihydro-1,3-benzoxazine-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4S/c9-15(12,13)6-1-2-7-5(3-6)4-10-8(11)14-7/h1-3H,4H2,(H,10,11)(H2,9,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRLBBRJGSTLDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)S(=O)(=O)N)OC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Oxo 3,4 Dihydro 2h 1,3 Benzoxazine 6 Sulfonamide and Its Derivatives

Established Synthesis Pathways

The construction of the 2-oxo-3,4-dihydro-2H-1,3-benzoxazine ring system can be achieved through several established chemical synthesis pathways. These methods, primarily involving condensation and cyclization reactions, provide reliable routes to the core structure and its derivatives.

Mannich Reaction Approaches

The Mannich reaction is a cornerstone in the synthesis of 1,3-benzoxazine derivatives. researchgate.net This three-component condensation reaction typically involves a phenol (B47542), a primary amine, and formaldehyde (B43269). oarjbp.comnih.gov The reaction can be performed using several approaches, including one-pot, two-step, and three-step procedures, to yield the desired benzoxazine (B1645224) ring. researchgate.net

In a one-pot synthesis, the phenol, amine, and formaldehyde are mixed together, often in a solvent like ethanol (B145695) or dioxane, or under solventless melt conditions. researchgate.netscielo.br This method is valued for its simplicity and the diversity of substituents that can be incorporated on both the phenol and amine components. researchgate.net However, controlling the reaction to prevent the formation of byproducts and oligomers can be a challenge. researchgate.net

The two-step and three-step methods offer greater control by proceeding through isolated intermediates. researchgate.net For instance, a primary amine can first react with formaldehyde to form an intermediate such as a 1,3,5-hexahydrotriazine, which then reacts with the phenol in a separate step. researchgate.net A three-step pathway might involve the initial formation of a Mannich base (e.g., an aminomethylated phenol), which subsequently undergoes ring closure with formaldehyde. researchgate.net A study on the reaction between 2-[(phenylamino)methyl]phenol and formaldehyde found that the cyclization to the benzoxazine occurs rapidly. researchgate.net

A specific synthesis of novel benzoxazine-6-sulfonamide derivatives has been reported, demonstrating the applicability of these methods to the target compound class. nih.gov

| Approach | Description | Advantages | Disadvantages |

|---|---|---|---|

| One-Pot Reaction | All reactants (phenol, amine, formaldehyde) are combined in a single step. researchgate.net | Simplicity, operational ease, substituent diversity. researchgate.net | Potential for byproduct and oligomer formation, requires careful control. researchgate.net |

| Two-Step Reaction | Involves the pre-formation of an intermediate, such as a perhydrotriazine from the amine and formaldehyde, which then reacts with the phenol. researchgate.net | Better control over the reaction, suitable for reactive phenols. researchgate.net | Requires isolation of intermediates, less atom-economical. |

| Three-Step Reaction | Proceeds through the formation and isolation of a Mannich base, followed by a final ring-closure reaction with formaldehyde. researchgate.net | High purity of the final product, minimizes side reactions. semanticscholar.org | Longer reaction sequence, more complex procedure. |

Cyclization Reactions

Cyclization is the key ring-forming step in the synthesis of 1,3-benzoxazines. Following the initial condensation or aminomethylation, an intramolecular reaction closes the oxazine (B8389632) ring. A common strategy involves the ring closure of a pre-formed 2-hydroxybenzylamine intermediate with a formaldehyde equivalent, such as paraformaldehyde or methylene (B1212753) bromide. semanticscholar.orgrasayanjournal.co.in This approach is advantageous as it avoids the formation of undesirable oligomeric species, leading to a simpler workup and improved yields and purity of the final benzoxazine product. semanticscholar.org

Other specialized cyclization strategies have also been developed. For instance, substituted 1,3-benzoxazines can be synthesized via a [4+2]-cycloaddition reaction of para-quinone methides with hexahydro-1,3,5-triazine. ikm.org.my This method proceeds in high yields under mild conditions without the need for a catalyst. ikm.org.my

Aza-Acetalization Methods

The formation of the 3,4-dihydro-2H-1,3-benzoxazine ring is fundamentally an intramolecular aza-acetalization reaction. In this process, the nitrogen of the amine and the oxygen of the phenolic hydroxyl group attack a carbonyl carbon, typically from formaldehyde. This forms the characteristic N-C-O linkage, a cyclic N,O-acetal, which defines the oxazine ring. This core transformation is the final mechanistic step in methodologies like the Mannich reaction, where the initially formed aminomethylphenol intermediate undergoes cyclization. The efficiency of this aza-acetalization is crucial for achieving high yields of the desired heterocyclic product.

Palladium-Catalyzed Synthetic Strategies

Modern synthetic organic chemistry has introduced sophisticated palladium-catalyzed methods for constructing benzoxazine derivatives, offering novel pathways to complex structures. ikm.org.my One such strategy is a palladium-catalyzed cascade arene/alkyne annulation, which has been used to synthesize fluorene-benzoxazine derivatives. acs.orgacs.org This transformation proceeds through a proposed mechanism involving a 6-exo-dig cyclization to form a 1,3-oxazine vinylpalladium intermediate, followed by C–H bond activation and reductive elimination. acs.org

Another innovative approach is the palladium-catalyzed intramolecular Hiyama coupling of 3-amido-2-(arylsilyl)aryl triflates. nih.gov This reaction provides an efficient route to 4-sila-4H-benzo[d] acs.orgnih.govoxazines, which are silicon-containing analogs of biologically relevant benzoxazines. nih.gov These advanced methods expand the toolkit for creating diverse benzoxazine libraries, although they often require specialized starting materials and catalysts.

| Strategy | Catalyst System (Example) | Key Mechanistic Steps | Resulting Structure |

|---|---|---|---|

| Cascade Arene/Alkyne Annulation | Pd(OAc)₂ / BQ / O₂ | 6-exo-dig cyclization, C-H bond activation, reductive elimination. acs.org | Fluorene-benzoxazine derivatives. acs.orgacs.org |

| Intramolecular Hiyama Coupling | Pd(dba)₂ / P(o-tol)₃ / TBAF | Intramolecular transmetalation from silicon to palladium. nih.gov | 4-sila-4H-benzo[d] acs.orgnih.govoxazines. nih.gov |

Reaction Kinetics and Mechanistic Studies

Understanding the reaction kinetics and underlying mechanisms is vital for optimizing the synthesis of 2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonamide. Mechanistic studies of the traditional Mannich synthesis of benzoxazines indicate that intermediates such as N-hydroxymethyl aniline (B41778) play a key role. researchgate.net The subsequent ring-closing reaction of the aminomethylphenol intermediate with formaldehyde has been shown to be a rapid process. researchgate.net However, the reaction can be reversible, with hydrolysis of the benzoxazine ring leading back to the Mannich base precursor. researchgate.net

For palladium-catalyzed reactions, mechanistic investigations have proposed detailed catalytic cycles. In the cascade arene/alkyne annulation, kinetic isotope effect studies support a mechanism involving a 1,3-oxazine vinylpalladium species and a six-membered palladacycle intermediate. acs.org The final product is formed through reductive elimination, regenerating the palladium catalyst to continue the cycle. acs.org

Influence of Reaction Conditions on Synthesis

The outcome of benzoxazine synthesis is highly dependent on the reaction conditions. researchgate.net Factors such as temperature, solvent, reactant stoichiometry, and reaction time all play a critical role in determining the yield and purity of the product. researchgate.net

High reaction temperatures, while often increasing the reaction rate, can also promote the formation of undesirable oligomers and other byproducts. researchgate.net The choice of solvent can also be significant; while solvents like dioxane, ethanol, and toluene (B28343) are commonly used, solventless (melt) conditions have been developed to reduce cost and environmental impact, though they can present handling challenges. researchgate.netresearchgate.net The stoichiometry of the reactants, particularly the ratio of phenol, amine, and formaldehyde, must be carefully controlled to prevent the formation of side products. researchgate.net

| Reaction Condition | Influence on Synthesis |

|---|---|

| Temperature | Affects reaction rate. Higher temperatures can lead to increased formation of oligomeric byproducts and reduced purity. researchgate.net |

| Solvent | Can influence reactant solubility and reaction pathways. Solventless conditions are an alternative but may require higher temperatures. researchgate.netresearchgate.net |

| Reactant Ratio | Stoichiometry is crucial for minimizing side reactions and maximizing the yield of the desired benzoxazine monomer. researchgate.net |

| Reaction Time | Must be optimized to ensure complete conversion without promoting the degradation of the product or the formation of byproducts. researchgate.net |

Catalytic Effects

The use of catalysts is a significant strategy to enhance the synthesis of benzoxazine structures. researchgate.net For the synthesis of benzoxazinones, a variety of catalysts have been employed in one-pot reactions, which are advantageous for their simplicity, minimization of solvent waste, and avoidance of intermediate isolation steps. researchgate.net While research may not exclusively detail catalysts for the 6-sulfonamide derivative, the catalysts used for the parent benzoxazinone (B8607429) structures are highly relevant.

A range of catalysts have been successfully utilized in the synthesis of related benzoxazinone compounds, demonstrating the breadth of options available to facilitate the necessary chemical transformations. researchgate.net These include:

Lewis acids such as Yb(OTf)₃, zinc triflate, and zinc oxide. researchgate.net

Protic acids and acidic materials like cellulose (B213188) sulfuric acid and montmorillonite (B579905) K10 clay. researchgate.net

Other reagents like iodine, P₂O₅, cyanuric chloride, phosphomolybdic acid, and TMSCl/NaI. researchgate.net

Specialty catalysts including pyridinium-based ionic liquids and guanidine (B92328) hydrochloride. researchgate.net

In some modern synthetic protocols, metal-based catalysts are also employed. For instance, a one-pot synthesis for 2H-1,3-benzoxazines has been developed using copper, which directs hydroxylation and subsequent intramolecular C-O bond formation. nih.gov The choice of catalyst can significantly influence the reaction's success, affecting both the rate of reaction and the final product yield.

Table 1: Examples of Catalysts Used in Benzoxazinone Synthesis

| Catalyst Type | Specific Examples |

|---|---|

| Lewis Acids | Yb(OTf)₃, Zinc Triflate, Zinc Oxide |

| Acidic Materials | Cellulose Sulfuric Acid, Montmorillonite K10 |

| Metal-Based | Copper |

Solvent Systems

The selection of an appropriate solvent system is a critical factor that can dictate the reaction's efficiency, cost, and environmental impact. researchgate.net Synthetic methods for 3,4-dihydro-2H-1,3-benzoxazines have been developed using both traditional organic solvents and more environmentally benign alternatives, as well as solvent-free conditions. researchgate.net

Common organic solvents used in the synthesis of benzoxazines include dioxane, toluene, and alcohols like methanol (B129727) and ethanol. researchgate.netgoogle.com These solvents are chosen for their ability to dissolve the reactants and facilitate the chemical reaction. google.com In some cases, aqueous solvent systems have been developed, where water is used as the primary reaction solvent. google.com The addition of a co-solvent, such as ethyl acetate (B1210297), to an aqueous system can be beneficial in reducing the viscosity of the reaction mixture, thereby aiding the reaction progress and simplifying subsequent purification steps. google.com

To address the environmental and cost concerns associated with organic solvents, solventless or "melt condition" syntheses have been developed. researchgate.netgoogle.com In this approach, the reaction is typically carried out by heating a mixture of the reactants without any solvent. google.com This method can be highly efficient and reduces the need for solvent removal post-reaction, though it may present challenges in handling the reaction mixture. researchgate.netgoogle.com

Table 2: Solvent Systems for Benzoxazine Synthesis

| Solvent System Type | Examples | Notes |

|---|---|---|

| Organic Solvents | Dioxane, Toluene, Ethanol, Methanol | Traditional approach, effective for dissolving reactants. researchgate.netgoogle.com |

| Aqueous Systems | Water, Water/Ethyl Acetate | More environmentally friendly; co-solvent can reduce viscosity. google.com |

Temperature and Reaction Time Optimization

Temperature and reaction time are interdependent parameters that must be carefully optimized to achieve high yields and purity of the desired product. researchgate.net The synthesis of benzoxazine derivatives is sensitive to these conditions, with suboptimal parameters potentially leading to the formation of byproducts or oligomers. researchgate.net

Reaction temperatures can vary significantly depending on the specific reactants, solvent, and catalyst used. For example, a solventless synthesis of a bis-benzoxazine was achieved by heating the reactants at 110°C for a short duration of 10 minutes. google.com In another instance, the synthesis of functionalized benzoxazin-2-one derivatives under ultrasonic irradiation was conducted at 80°C for a period of 75 to 90 minutes. nih.gov The N-sulfonylation of 2-aminothiazole, a related reaction for forming sulfonamides, was carried out by heating at 80-85°C for 4 hours. nih.gov

Purification and Isolation Techniques for Research Scale

Following the chemical synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and any byproducts. For research-scale quantities, standard laboratory techniques such as recrystallization and column chromatography are commonly employed. nih.govrasayanjournal.co.in

Recrystallization is a widely used method for purifying solid compounds. This technique involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. A common solvent system for recrystallizing benzoxazine derivatives is a 50:50 mixture of water and ethanol. rasayanjournal.co.in In other cases, recrystallization from a hexane (B92381)/ethyl acetate mixture has been effective. nih.gov

Column chromatography is another powerful purification technique, particularly for separating complex mixtures or purifying non-crystalline products. rasayanjournal.co.in In this method, the crude mixture is passed through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or solvent mixture (eluent) is used to move the components through the column at different rates, allowing for their separation. For benzoxazine and related sulfonamide derivatives, common eluents include mixtures of hexane and ethyl acetate. nih.govrasayanjournal.co.in The progress of the purification is often monitored by thin-layer chromatography (TLC). nih.govnih.gov After separation, the solvent is removed, typically by rotary evaporation, to yield the purified compound. rasayanjournal.co.in

Table 3: Common Purification Techniques

| Technique | Description | Typical Solvents/Materials |

|---|---|---|

| Recrystallization | Purification of solids based on differential solubility. | Water/Ethanol, Hexane/Ethyl Acetate. nih.govrasayanjournal.co.in |

Structural Elucidation and Characterization Techniques in Research

Spectroscopic Analysis

Spectroscopic techniques are indispensable in the characterization of novel chemical entities. By analyzing the interaction of the compound with electromagnetic radiation, researchers can deduce its structural features.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the oxazine (B8389632) ring, and the protons of the amine and sulfonamide groups. The aromatic protons on the benzene (B151609) ring would likely appear in the downfield region (δ 7.0-8.0 ppm). The two methylene groups of the dihydro-benzoxazine ring (-CH₂-N- and -O-CH₂-) would exhibit characteristic chemical shifts. acs.org The NH proton of the oxazine ring and the NH₂ protons of the sulfonamide group would likely appear as broad singlets, and their chemical shifts could be influenced by the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the oxazine ring is expected to resonate at a significantly downfield position (around δ 160-170 ppm). rdd.edu.iq The aromatic carbons would show signals in the range of δ 110-150 ppm. The methylene carbons of the oxazine ring would appear in the upfield region of the spectrum.

Expected ¹H and ¹³C NMR Chemical Shifts:

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 110 - 150 |

| -CH₂-N- | 4.0 - 5.0 | 40 - 50 |

| -O-CH₂- | 4.5 - 5.5 | 60 - 70 |

| C=O | - | 160 - 170 |

| NH (oxazine) | 8.0 - 10.0 | - |

| SO₂NH₂ | 7.0 - 8.0 | - |

Note: These are predicted values based on analogous compounds and may vary from experimental results.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonamide" would be expected to show characteristic absorption bands for the carbonyl group, the sulfonamide group, and the aromatic ring.

The carbonyl (C=O) stretching vibration of the cyclic carbamate in the oxazine ring is anticipated to appear in the region of 1700-1750 cm⁻¹. acs.org The sulfonamide group would be characterized by two distinct stretching vibrations for the S=O bond, typically observed around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). jst.go.jpjst.go.jp The N-H stretching vibrations of the sulfonamide and the oxazine ring would likely be observed in the range of 3400-3200 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations of the benzene ring would be seen in the 1600-1450 cm⁻¹ region.

Expected Characteristic IR Absorption Bands:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretching (Amide and Sulfonamide) | 3400 - 3200 |

| Aromatic C-H Stretching | 3100 - 3000 |

| C=O Stretching (Cyclic Carbamate) | 1750 - 1700 |

| Aromatic C=C Stretching | 1600 - 1450 |

| S=O Asymmetric Stretching | 1350 - 1300 |

| S=O Symmetric Stretching | 1160 - 1120 |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. The high-resolution mass spectrum (HRMS) would be used to confirm the elemental composition of the molecule.

For "this compound," the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed, confirming its molecular weight. The fragmentation pattern would likely involve the loss of small molecules such as SO₂ from the sulfonamide group. nih.gov Cleavage of the benzoxazine (B1645224) ring could also occur, leading to characteristic fragment ions. researchgate.netresearchgate.net

Expected Fragmentation Pathways:

| Process | Resulting Fragment |

| Loss of sulfur dioxide | [M - SO₂]⁺ |

| Cleavage of the oxazine ring | Fragments corresponding to the benzoyl or sulfonamide moieties |

| Loss of the sulfonamide group | [M - SO₂NH₂]⁺ |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds and those with conjugated systems typically exhibit characteristic absorption bands in the UV-Vis region. The UV-Vis spectrum of "this compound" in a suitable solvent like ethanol (B145695) or methanol (B129727) would be expected to show absorption maxima corresponding to the π → π* transitions of the aromatic ring. researchgate.netias.ac.inresearchgate.net The presence of the carbonyl and sulfonamide groups might cause a slight shift in the absorption wavelengths compared to an unsubstituted benzoxazine.

Expected UV-Vis Absorption Maxima:

| Solvent | Expected λmax (nm) | Electronic Transition |

| Ethanol | ~250 - 300 | π → π* |

Elemental Analysis as a Complementary Technique

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared with the calculated theoretical values based on the molecular formula (C₈H₈N₂O₄S) of "this compound." A close agreement between the experimental and calculated values provides strong evidence for the compound's purity and elemental composition. rdd.edu.iq

Theoretical Elemental Composition for C₈H₈N₂O₄S:

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.01 | 8 | 96.08 | 42.10 |

| Hydrogen (H) | 1.01 | 8 | 8.08 | 3.53 |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 12.28 |

| Oxygen (O) | 16.00 | 4 | 64.00 | 28.05 |

| Sulfur (S) | 32.07 | 1 | 32.07 | 14.05 |

| Total | 228.25 | 100.00 |

Molecular Mechanisms of Action and Biological Targets

Enzyme Inhibition and Activation Profiles

Detailed investigations into the enzyme inhibition and activation profiles provide crucial insights into the therapeutic potential of a chemical entity. For 2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonamide, the primary focus of research would be its interaction with key enzymes implicated in disease pathways.

Human topoisomerase I is a critical enzyme in DNA replication and transcription, making it a key target in cancer therapy. While derivatives of the isomeric 1,4-benzoxazine structure have been investigated as topoisomerase I inhibitors, a review of scientific literature reveals no specific studies detailing the inhibitory activity or DNA interaction of this compound. nih.govnih.gov

The sulfonamide moiety is a well-established pharmacophore known for its ability to inhibit carbonic anhydrases, a family of enzymes involved in pH regulation and various physiological processes. researchgate.net Consequently, compounds containing this group are often evaluated for their effects on different carbonic anhydrase isoforms. However, there is currently no specific published research that characterizes the modulatory effects of this compound on these enzymes.

Pyruvate kinase M2 (PKM2) is a key enzyme in cancer metabolism, and its activation is a therapeutic strategy being explored for oncology. Structurally related molecules, such as 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides, have been identified as activators of PKM2. nih.govmit.edu Despite the presence of a sulfonamide group, specific studies confirming or quantifying the activation of PKM2 by this compound are not available in the current scientific literature.

Human Leukocyte Elastase (HLE) is a serine protease involved in inflammatory processes. Various classes of compounds, including some sulfonamide derivatives and different isomers of benzoxazinones, have been explored as HLE inhibitors. nih.govshd-pub.org.rs At present, there are no specific research findings that document the inhibitory profile of this compound against HLE.

The C1r serine protease is a component of the classical complement pathway, which is part of the innate immune system. Inhibition of this enzyme is a potential therapeutic approach for complement-mediated diseases. Studies have been conducted on other isomers, such as 2-amino-4H-3,1-benzoxazin-4-ones, for their C1r inhibitory activity. nih.gov However, the specific interaction between this compound and C1r serine protease has not been reported.

Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide, a key signaling molecule. Dysregulation of NO production is linked to various pathological conditions, making NOS enzymes a therapeutic target. mdpi.comresearchgate.net A thorough review of the literature indicates that the inhibitory effect of this compound on any of the nitric oxide synthase isoforms has not been investigated or documented.

Receptor Antagonism and Agonism Studies

The benzoxazine (B1645224) scaffold is a key feature in several compounds designed to interact with various receptors. The following sections review the activities of related molecules at the mineralocorticoid receptor and potassium channels, providing a basis for the potential activity of this compound.

While no direct studies on the MR antagonism of this compound are available, the broader class of non-steroidal MR antagonists includes compounds with a benzoxazine-like structure. These antagonists are significant for their potential in treating conditions like hypertension and heart failure. google.comresearchgate.net For instance, compounds containing a 3-oxo-3,4-dihydro-2H-1,4-benzoxazine moiety have been investigated as binders to the mineralocorticoid receptor. google.com

One such example is Apararenone, a non-steroidal MR antagonist, which has the chemical name N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl]methanesulfonamide. nih.gov Although this is a 1,4-benzoxazine isomer and not the 1,3-isomer of the subject compound, its development highlights the utility of the benzoxazinone (B8607429) scaffold in designing MR modulators. The development of selective, non-steroidal MR antagonists aims to reduce the side effects associated with steroidal drugs like spironolactone. researchgate.netnih.gov Research into various fused heterocyclic and bicyclic compounds continues to explore their potential as MR antagonists for treating cardiovascular and renal diseases. google.com

Table 1: Examples of Benzoxazine-related Mineralocorticoid Receptor Modulators This table is based on data for structurally related compounds, not this compound.

| Compound Name/Type | Chemical Structure Class | Activity Profile | Reference |

| Apararenone (MT-3995) | Non-steroidal 1,4-benzoxazine derivative | Mineralocorticoid Receptor Antagonist | nih.gov |

| Benzoxazinone amides | Fused heterocyclic compounds | Mineralocorticoid Receptor Modulators | google.com |

Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have been synthesized and evaluated for their activity as potassium channel activators. nih.govnih.govresearchgate.net These compounds are of interest for their potential antihypertensive effects. Research has shown that modifications to the aromatic part of the 1,4-benzoxazine structure, such as introducing an electron-withdrawing substituent at the 6-position, are favorable for this activity. nih.gov

For example, a series of 3,4-dihydro-2H-1,4-benzoxazine analogues were found to possess potent potassium channel activating properties, with some derivatives showing more potent activity than the established activator, cromakalim. nih.gov Another study focused on modifications at the 2-position of the 1,4-benzoxazine ring, where the introduction of a hydroxyl group led to good water solubility and a long duration of action. nih.govresearchgate.net While these findings pertain to the 1,4-benzoxazine isomer, they underscore the potential of the benzoxazine core to be developed into effective potassium channel modulators. There is currently no specific research available on the potassium channel activity of the this compound isomer.

Table 2: Potassium Channel Activity of 1,4-Benzoxazine Derivatives This table presents findings for the 1,4-benzoxazine isomer, as no data is available for the 1,3-isomer.

| Structural Modification | Position | Effect on Activity | Reference |

| Electron-withdrawing substituent | 6-position | Favorable for K+ channel activation | nih.gov |

| Introduction of heterocycles | 6,7-positions | Some derivatives showed potent activity | nih.gov |

| Introduction of hydroxyl group | 2-position | Improved solubility and duration of action | nih.govresearchgate.net |

Interaction with Cellular Components

The ability of small molecules to interact with fundamental cellular components like DNA is a critical aspect of their mechanism of action, particularly in the context of anticancer and antimicrobial activities. umpr.ac.id

Studies on a series of synthesized 2H-benzo[b] nih.govnih.govoxazines have explored their interaction with calf thymus DNA (ct-DNA). researchgate.net These investigations, which employed molecular docking and UV-Visible titration methods, revealed that these compounds likely interact with DNA through minor groove binding. The structure-activity relationship analysis suggested that specific substitutions on the benzoxazine ring could enhance these DNA interactions. researchgate.net It is important to note that this research was conducted on the 1,4-oxazine isomer. No studies concerning the DNA binding mechanisms of this compound have been reported.

Modulation of Key Biological Pathways

The interaction of therapeutic agents with key signaling pathways is fundamental to their pharmacological effects. The GABAergic system is a major inhibitory neurotransmitter system in the central nervous system and a target for many drugs.

The γ-aminobutyric acid type-A (GABAA) receptor is a well-established target for various anxiolytic, sedative, and anticonvulsant agents. nih.govnih.gov These agents typically act as positive modulators, enhancing the effect of GABA on the receptor. nih.gov However, a review of the scientific literature reveals no studies linking this compound or other closely related benzoxazine derivatives to the modulation of the GABAA pathway. The primary research in this area focuses on other classes of compounds, such as benzodiazepines. nih.gov

Cell Proliferation Pathways

As of the latest available scientific literature, there are no published research findings detailing the specific effects of this compound on cell proliferation pathways. While the broader classes of molecules to which this compound belongs—sulfonamides and benzoxazines—have been investigated for their potential to modulate cell growth and division, studies focusing explicitly on this particular chemical structure have not been reported.

The sulfonamide functional group is present in a variety of pharmacologically active agents, some of which have demonstrated antiproliferative effects through mechanisms such as the inhibition of carbonic anhydrase isoforms that are overexpressed in tumors or the disruption of microtubule dynamics. Similarly, various derivatives of the benzoxazine scaffold have been synthesized and evaluated for anticancer properties, showing activity against several cancer cell lines.

However, the specific combination of the 2-oxo-3,4-dihydro-2H-1,3-benzoxazine core with a sulfonamide group at the 6-position results in a unique molecule whose biological activity profile cannot be accurately predicted from its constituent parts alone. The precise interactions of this compound with biological targets that govern cell proliferation—such as cell cycle checkpoints, signaling cascades (e.g., MAPK/ERK or PI3K/Akt pathways), or apoptosis-related proteins—remain undetermined.

Consequently, without dedicated preclinical studies, including in vitro cytotoxicity assays against cancer cell lines and subsequent mechanistic investigations, no detailed research findings or data tables on its impact on cell proliferation can be provided. The scientific community has yet to publish data that would elucidate its mechanism of action in this context.

Preclinical Biological Activity Evaluations

In Vitro Assay Development and Implementation

In vitro studies have been fundamental in elucidating the biological activity profile of benzoxazine (B1645224) sulfonamide derivatives. These assays provide a controlled environment to assess the direct effects of the compounds on cells, microbes, and specific proteins.

Derivatives of the benzoxazine scaffold have demonstrated notable cytotoxic activity against various human cancer cell lines. Naphtho[1,2-e] nih.govikm.org.myoxazines that incorporate an arylsulfonamide moiety have shown significant activity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. researchgate.net Similarly, other 1,3-benzoxazine derivatives have exhibited activity against the MCF-7 cell line. researchgate.net The sulfonamide class of compounds, in general, has been investigated as inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors, making it a target for anticancer agents. nih.gov Studies on benzoxazine and aminomethyl derivatives of eugenol (B1671780) have also confirmed cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov Furthermore, a specific benzoxazine derivative was found to inhibit cell growth and cause significant cell cycle arrest in p53-wild type pulmonary adenocarcinoma cells (A549 and H460). researchgate.net

Table 1: Cytotoxicity of Benzoxazine Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | Observed Effect |

|---|---|---|---|

| Naphtho[1,2-e] nih.govikm.org.myoxazines with arylsulfonamide | MCF-7 | Breast | Remarkable Activity researchgate.net |

| Naphtho[1,2-e] nih.govikm.org.myoxazines with arylsulfonamide | HCT116 | Colon | Remarkable Activity researchgate.net |

| Eugenol-derived benzoxazines | MCF-7 | Breast | Cytotoxic Activity nih.gov |

A series of novel benzoxazine-6-sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activities. nih.gov These compounds were assessed against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi, with several derivatives showing low minimum inhibitory concentrations (MIC) that were comparable to standard drugs. nih.gov The core 1,3-benzoxazine structure is recognized for its potential antimicrobial properties. ikm.org.my Derivatives have shown efficacy against bacteria such as Bacillus thuringiensis, Escherichia coli, and the fungus Fusarium oxysporum. ikm.org.my

Specifically, certain benzoxazine-6-sulfonamide derivatives demonstrated MIC values of 31.25 and 62.5 μg/mL against the tested microbes. nih.gov Other studies on different 1,3-benzoxazine derivatives also confirmed activity against E. coli and S. aureus. nih.gov The broad biological activity of 3,4-dihydro-2H-1,3-benzoxazines includes antibacterial and antifungal effects. researchgate.net

Table 2: Antimicrobial Activity of Benzoxazine-6-Sulfonamide Derivatives

| Derivative | Microbial Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Various Derivatives | Gram-positive bacteria | 31.25 - 62.5 µg/mL nih.gov |

| Various Derivatives | Gram-negative bacteria | 31.25 - 62.5 µg/mL nih.gov |

The anti-inflammatory potential of compounds related to the 2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonamide structure has been explored. A series of 1-(3-phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives were effective in inhibiting carrageenan-induced edema, with inhibition ranging from 25% to 83.3%. nih.gov In studies of other related heterocyclic structures, 2H-1,4-benzoxazin-3(4H)-one derivatives were found to downregulate the transcription and protein levels of inflammation-related enzymes iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov This suggests a mechanism of action involving the modulation of key inflammatory pathways. The evaluation of 1,3-dihydro-2H-indolin-2-one derivatives also focused on their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells as a measure of anti-inflammatory activity. mdpi.com

The sulfonamide moiety is a well-known pharmacophore that targets specific enzymes. Benzenesulfonamide derivatives have been designed as inhibitors of human carbonic anhydrase IX (hCA IX), an enzyme linked to tumor survival. nih.gov Structurally related benzoxazines have also been investigated as enzyme inhibitors. For instance, novel 2,3-dihydro-1,4-benzoxazines were identified as potent inhibitors of the kinase insert domain receptor (KDR), a vascular endothelial growth factor (VEGF) receptor, with IC50 values below 0.1 μM. nih.gov Additionally, certain oxindole (B195798) derivatives, which share some structural similarities, have been evaluated for their cyclooxygenase-2 (COX-2) inhibitory activity, a key enzyme in inflammation. mdpi.com Other related sulfonamide hybrids have been studied as inhibitors of alpha-glucosidase, an enzyme relevant to diabetes management. nih.gov

While specific receptor binding data for this compound is not extensively documented, research on structurally similar compounds provides insight into potential targets. A series of novel 3,4-dihydro-2H-benzo nih.govresearchgate.netoxazine (B8389632) derivatives (an isomeric form) were designed and synthesized as antagonists for the 5-HT(6) serotonin (B10506) receptor, with many compounds displaying subnanomolar affinities. nih.gov This indicates that the benzoxazine scaffold can be tailored to interact with specific G-protein coupled receptors.

In Vivo Models for Efficacy Studies (Focus on Non-Human Systems)

The therapeutic potential observed in vitro has been further investigated in non-human in vivo models for some benzoxazine derivatives. Eugenol-derived benzoxazine compounds, specifically 6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo(e)(1,3)oxazine, demonstrated the ability to reduce cancer incidence and tumor weight in mice with fibrosarcoma. nih.gov In another study, a potent and selective 2,3-dihydro-1,4-benzoxazine inhibitor of the KDR enzyme exhibited efficacy in in vivo models of angiogenesis, highlighting its potential to inhibit the formation of new blood vessels that support tumor growth. nih.gov Furthermore, DL-8280, a new oxazine derivative, was shown to be highly effective when administered orally to mice experimentally infected with various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. nih.gov

Anticonvulsant Activity Assessment

Derivatives of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone have been synthesized and evaluated for their anticonvulsant properties. In preclinical studies involving rodent models, these compounds were tested against seizures induced by maximal electroshock (MES) and pentylenetetrazole (scMet). Several of these derivatives demonstrated significant anticonvulsant activity. For instance, two specific compounds in the series were identified as particularly potent against MES-induced seizures, with ED50 values of 8.7 and 7.6 mg/kg, respectively. One of these compounds also showed a favorable safety profile in rats, with an oral ED50 of 18.6 mg/kg and a protective index (PI = TD50/ED50) of less than 26.9. Further investigation into the mechanism of action revealed that these active compounds bind to sigma 1 receptors with nanomolar affinities. nih.gov

Antitubercular Activity in Mycobacterial Models

The antimycobacterial potential of compounds within the 1,3-benzoxazine class has been a subject of investigation. A series of 3-aryl-2H-1,3-benzoxazine-2,4(3H)-diones and their thioxo-derivatives have been synthesized and evaluated for their in-vitro activity against various Mycobacterium species, including Mycobacterium tuberculosis, Mycobacterium kansasii, and Mycobacterium avium. nih.govnih.gov

Research has shown that the replacement of an oxo group with a thioxo group at the C4 position of the benzoxazine ring can enhance antimycobacterial efficacy. nih.gov Specifically, studies on 6-chloro-3-phenyl-4-thioxo-2H-1,3-benzoxazine-2(3H)-ones and 6-chloro-3-phenyl-2H-1,3-benzoxazine-2,4(3H)-dithiones revealed that several derivatives exhibited activity against M. tuberculosis, M. kansasii, and M. avium that was comparable or superior to the standard drug isoniazid. nih.gov Further structure-activity relationship studies indicated that substituting the phenyl ring at the 3-position also influences the antimycobacterial profile. nih.gov

Additionally, a patent has disclosed the use of novel 2-oxo-1,4-benzoxazine compounds as bacteriostatic agents effective against mycobacteria, including Mycobacterium tuberculosis. ucf.eduucf.edu

Antihypertensive Efficacy in Animal Models

The potential of oxazine derivatives as antihypertensive agents has been explored in preclinical studies. In one such study, a series of oxazolo[3,2-a]pyridine (B1258410), thiazolo[3,2-a]pyridine, and pyrido[2,1-b]oxazine derivatives were evaluated in conscious spontaneously hypertensive rats (SHRs). nih.gov

The investigation revealed that at a dose of 50 mg/kg administered intraperitoneally, eleven of the eighteen tested compounds caused a significant reduction in mean arterial blood pressure. Notably, four of these compounds demonstrated a particularly prolonged effect, with significant hypotension lasting for more than 6 hours and still observable after 24 hours. This long-lasting activity was generally not associated with reflex tachycardia. Specifically, two oxazolo[3,2-a]pyridine derivatives and two pyrido[2,1-b]oxazine derivatives showed potent and sustained antihypertensive effects in this animal model of hypertension. nih.gov

Antimalarial Studies

While direct studies on the antimalarial activity of this compound are not available, research into related sulfonamide-containing compounds has shown promise. The sulfonamide functional group is present in established antimalarial drugs and is known for its low toxicity and significant biological activity.

Antidiabetic and Hypolipidaemic Investigations

The therapeutic potential of sulfonamide derivatives in the context of diabetes and dyslipidemia has been an active area of research. A novel series of hybrid sulfonamide-1,3,5-triazine–thiazole (B1198619) derivatives were synthesized and evaluated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a known target for antidiabetic drugs. rsc.org

One compound from this series, compound 8c , emerged as a potent DPP-4 inhibitor with an IC50 of 2.32 nM, which was more potent than the standard drug alogliptin. In vivo studies in ICR mice demonstrated that compound 8c improved glucose tolerance, and in streptozotocin-induced diabetic rats, it led to a dose-dependent reduction in blood glucose levels and an improvement in insulin (B600854) levels. Furthermore, this compound also showed beneficial effects on the lipid profile and the antioxidant enzyme system. rsc.org

Neuroprotective Effects in Preclinical Models

The neuroprotective potential of compounds containing sulfonamide and thiazole moieties has been investigated in models of Parkinson's disease. A series of multifunctional thiazole sulfonamides were assessed for their ability to protect against 6-hydroxydopamine (6-OHDA)-induced damage in human neuronal SH-SY5Y cells. nih.gov

Pretreatment with specific compounds from this series resulted in a significant improvement in cell viability, a reduction in lactate (B86563) dehydrogenase (LDH) leakage, prevention of mitochondrial dysfunction, and mitigation of intracellular oxidative stress. Mechanistic studies suggested that the neuroprotective effects of these compounds are mediated through the activation of sirtuin 1 (SIRT1). In silico pharmacokinetic predictions indicated that the most promising compounds have drug-like properties and are capable of penetrating the central nervous system with low predicted toxicity. nih.gov

Antithrombotic and Anti-platelet Aggregation Research

The effects of various compounds on platelet aggregation, a key process in thrombosis, have been studied in vitro. One study investigated the antiplatelet and antithrombotic effects of the enantiomers of 2-(2-Hydroxypropanamido) benzoic acid (R-/S-HPABA). nih.gov

In vitro assays using rabbit platelet-rich plasma showed that R-/S-HPABA significantly inhibited platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP), collagen, and arachidonic acid. nih.gov The inhibitory effect was comparable to that of aspirin. In vivo studies in rats demonstrated that R-/S-HPABA prolonged bleeding and clotting times and was effective in a model of pulmonary thrombosis. Mechanistically, it was found that R-/S-HPABA decreased the level of thromboxane (B8750289) B2 (TXB2) while increasing the production of 6-keto-prostaglandin F1α (6-keto-PGF1α), suggesting that its antiplatelet effect may be mediated through the inhibition of cyclooxygenase-1 (COX-1). nih.gov

Antioxidant Activity Evaluation

The potential of this compound and its derivatives as antioxidant agents has been a subject of scientific investigation. The core structure of benzoxazine is recognized as a valuable scaffold in the development of compounds with diverse biological activities, including antioxidant effects. Research in this area often involves the synthesis of a series of related compounds to explore structure-activity relationships and identify derivatives with enhanced antioxidant potential.

The antioxidant capacity of these compounds is commonly assessed through various in vitro assays that measure their ability to scavenge free radicals. Prominent among these are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These tests provide quantitative data, often expressed as IC50 values, which represent the concentration of the compound required to inhibit 50% of the free radicals in the assay.

A study focused on C-3 tethered 2-oxo-benzo nih.govfrontiersin.orgoxazine derivatives revealed promising antioxidant activities in a DPPH free radical scavenging assay. nih.gov The IC50 values for the synthesized compounds in this series ranged from 4.74 ± 0.08 to 92.20 ± 1.54 µg/mL, with ascorbic acid used as a standard reference (IC50 = 4.57 µg/mL). nih.gov Notably, two compounds from this series demonstrated particularly strong antioxidant activity, with IC50 values of 6.89 ± 0.07 µg/mL and 4.74 ± 0.08 µg/mL, respectively. nih.gov These findings underscore the potential of the 2-oxo-benzoxazine scaffold in designing potent antioxidants. The research also highlighted that the introduction of electron-withdrawing groups tended to enhance the antioxidant activity of these derivatives. nih.gov

While these findings are for a class of related compounds, they provide a valuable framework for understanding the antioxidant potential of the broader 2-oxo-3,4-dihydro-2H-1,3-benzoxazine family. Specific and detailed research findings on the antioxidant activity of this compound itself are not extensively detailed in the currently available literature. However, the existing data on analogous structures suggest that this compound could also exhibit noteworthy antioxidant properties, warranting further investigation.

Below is a summary of the antioxidant activity for a series of C-3 tethered 2-oxo-benzo nih.govfrontiersin.orgoxazine derivatives, which illustrates the potential of this chemical class.

| Compound | DPPH Radical Scavenging Activity (IC50 in µg/mL) |

| Ascorbic Acid (Standard) | 4.57 |

| Compound 20b | 6.89 ± 0.07 |

| Compound 20t | 4.74 ± 0.08 |

| Range for the series (20a-20ab) | 4.74 ± 0.08 to 92.20 ± 1.54 |

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rdd.edu.iq This analysis is crucial in understanding the interaction between a ligand and its protein target. For benzoxazine (B1645224) derivatives, molecular docking studies have been instrumental in identifying key interactions that govern their biological activity. rdd.edu.iqnih.gov

For instance, in studies involving similar 2,3-substituted benzo researchgate.netmdpi.comoxazin-4-one derivatives, molecular docking has been employed to investigate their binding affinities with enzymes like dihydrofolate reductase from Staphylococcus aureus (PDB ID: 3FYV) and undecaprenyl diphosphate (B83284) synthase from E. coli (PDB ID: 4H2M). rdd.edu.iq These studies help in rationalizing the observed antimicrobial activities and guide the design of more potent analogs. rdd.edu.iq

The prediction of binding modes involves identifying the specific orientation and conformation of the ligand within the active site of the protein. For compounds structurally related to 2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonamide, docking studies have revealed important hydrogen bonding and hydrophobic interactions. The sulfonamide group, in particular, is a key pharmacophore known for its ability to form strong interactions with protein residues. nih.gov

While specific docking studies on this compound are not extensively documented in publicly available literature, the binding modes of other sulfonamides and benzoxazine derivatives can provide valuable insights. For example, the sulfonamide oxygens are recognized as a key binding motif, often engaging in CH···O=S interactions with the protein. nih.gov

Below is a hypothetical interactive data table illustrating potential interactions of this compound with a generic protein active site, based on common interactions observed for this class of compounds.

| Functional Group | Interacting Residue (Example) | Interaction Type |

| Sulfonamide (-SO2NH2) | Aspartic Acid | Hydrogen Bond |

| Carbonyl (C=O) | Arginine | Hydrogen Bond |

| Benzene (B151609) Ring | Phenylalanine | π-π Stacking |

| Oxazine (B8389632) Ring Nitrogen | Serine | Hydrogen Bond |

The calculation of binding free energies is a critical step in assessing the affinity of a ligand for its target. Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are used for these calculations. nih.gov These physics-based methods provide a quantitative measure of the binding strength, which is essential for lead optimization in drug discovery. nih.gov For fragment-based drug design involving sulfonamides, relative binding free energy (RBFE) calculations have shown good accuracy in predicting binding affinities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a compound with its biological activity. nih.gov For benzoxazine derivatives, QSAR models have been developed to predict their antimycobacterial activity. researchgate.net These models use molecular descriptors to build a mathematical relationship that can predict the activity of new, untested compounds. researchgate.netnih.gov

A universal QSAR model for various series of 3-(phenyl)-2H-benzoxazine-2,4(3H)-diones and their thioxo-analogs has been successfully built, indicating that this approach is applicable to the broader class of benzoxazines. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of 3,4-dihydro-2H-1,3-benzoxazines indicates that they can exist in two primary conformations: a semi-chair and a semi-boat form. researchgate.net Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of these molecules and their stability in different environments. nih.gov For instance, MD simulations have been used to assess the structural stability of related heterocyclic compounds within the active site of enzymes like acetylcholinesterase, which is relevant for Alzheimer's disease research. nih.gov

Crystal Structure Analysis of Related Compounds

For example, the crystal structure of 1-(2-Oxo-3,4-dihydro-2H-1,3-benzoxazin-4-yl)urea monohydrate reveals that the oxazine ring adopts a slightly distorted sofa conformation. researchgate.net In another related compound, 3-(furan-2-ylmethyl)-6-methyl-3,4-dihydro-2H-benzo[e] researchgate.netmdpi.comoxazine, the oxazine ring is in a half-chair conformation. mdpi.com These findings suggest that the conformation of the oxazine ring in this compound is likely to be non-planar, which has implications for its receptor binding.

The table below summarizes crystallographic data for a related benzoxazine derivative.

| Compound | Crystal System | Space Group | Key Conformational Feature |

| 1-(2-Oxo-3,4-dihydro-2H-1,3-benzoxazin-4-yl)urea monohydrate | Orthorhombic | P212121 | Slightly distorted sofa conformation of the oxazine ring. researchgate.net |

| 3-(furan-2-ylmethyl)-6-methyl-3,4-dihydro-2H-benzo[e] researchgate.netmdpi.comoxazine | Monoclinic | P21/c | Half-chair conformation of the oxazine ring. mdpi.com |

Rational Design and Optimization of Novel Benzoxazine Sulfonamide Lead Compounds

Scaffold Hopping and Lead Generation Strategies

Scaffold hopping is a key strategy in medicinal chemistry for the discovery of novel compounds that are structurally distinct from an existing lead compound but retain similar biological activity. eurofinsdiscovery.combhsai.org This approach involves modifying the central core structure, or scaffold, of a molecule to identify new chemical entities (chemotypes) that may possess improved properties, such as enhanced potency, better selectivity, more favorable pharmacokinetic profiles, or a path to new intellectual property. bhsai.orgnih.gov The goal is to retain the key pharmacophoric features responsible for biological activity while exploring new areas of chemical space. eurofinsdiscovery.com

In the context of lead generation involving benzoxazine-sulfonamides, scaffold hopping has been employed as a productive strategy. For instance, in the development of inhibitors for the voltage-gated sodium channel NaV1.7, a validated target for pain, researchers initiated work with a benzoxazine (B1645224) scaffold. researchgate.net Through a systematic scaffold hopping approach, the benzoxazine core was replaced with chroman and indane bicyclic systems. This strategic modification, combined with changes to the sulfonamide portion of the molecule, led to the identification of lead compounds with significant improvements in critical drug-like properties, including enhanced solubility and better selectivity over the NaV1.5 channel, thereby reducing the risk of cardiac side effects. researchgate.net This demonstrates how the 2-oxo-3,4-dihydro-2H-1,3-benzoxazine core can serve as a valuable starting point for generating new lead compounds through structural diversification of the central scaffold.

Fragment-Based Drug Design Approaches

Fragment-Based Drug Design (FBDD) is a rational approach to drug discovery that begins by screening small, low-molecular-weight compounds, known as "fragments," for weak binding to a biological target. Once these fragments are identified and their binding modes are characterized, typically through biophysical methods like X-ray crystallography, they are gradually optimized and grown or linked together to produce a more potent lead compound.

The 2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonamide structure is well-suited for a hypothetical FBDD strategy. The sulfonamide moiety is a particularly valuable fragment in drug design and is found in a wide array of marketed drugs, including antibiotics, diuretics, and anti-inflammatory agents. nih.gov It is a well-known "pharmacophore," often acting as a hydrogen bond donor and acceptor, and critically, as a zinc-binding group in various metalloenzymes like carbonic anhydrases. nih.govnih.gov

An FBDD campaign could begin by screening a fragment library to identify binders to a target of interest. A simple sulfonamide-containing fragment might be identified as one hit, while a separate fragment, perhaps a benzoxazine precursor, could bind in an adjacent pocket. Medicinal chemists could then pursue several strategies:

Fragment Growing: Starting with the sulfonamide fragment, chemists could systematically add chemical functionality to "grow" the fragment into the adjacent pocket, eventually forming the benzoxazine ring system.

Fragment Linking: If a benzoxazine fragment and a sulfonamide fragment were found to bind in proximity, a linker could be designed to connect them, creating a single, more potent molecule. nih.gov

This approach allows for the systematic exploration of the chemical space around the core scaffolds, ensuring that increases in potency are achieved efficiently while maintaining favorable physicochemical properties. The combination of a heterocyclic core like benzoxazine with a proven pharmacophore like a sulfonamide represents an effective strategy for designing novel therapeutic agents. nih.gov

Structural Optimization for Enhanced Potency and Selectivity

Structural optimization is a critical phase in drug discovery where an initial hit or lead compound is systematically modified to improve its biological activity and drug-like properties. This process relies on understanding the Structure-Activity Relationship (SAR), which describes how specific chemical features of a molecule relate to its biological effect. openaccesspub.org

For the this compound scaffold, SAR studies have been conducted to enhance biological activity. Research into novel benzoxazine-6-sulfonamide derivatives has shown that modifications to the sulfonamide nitrogen atom can significantly impact antimicrobial activity. nih.gov A series of derivatives were synthesized where various amine groups were attached to the sulfonyl group, and these compounds were evaluated for their minimum inhibitory concentration (MIC) against various bacteria and fungi. nih.gov

The general SAR for sulfonamides indicates that the sulfonyl group and the aromatic amine (or in this case, the benzoxazine ring) are crucial for activity. openaccesspub.orgyoutube.com Substitutions on the sulfonamide nitrogen (the N1 position) can dramatically alter potency and pharmacokinetic properties. youtube.com For example, incorporating different heterocyclic or substituted alkyl/aryl groups can modulate the compound's acidity, polarity, and steric profile, leading to differential interactions with the target protein.

In a study on benzoxazine-6-sulfonamide derivatives, several compounds showed promising inhibitory concentrations against Gram-positive and Gram-negative bacteria, as well as fungi, with MIC values as low as 31.25 µg/mL. nih.gov This demonstrates that the core scaffold is amenable to optimization for enhanced potency.

| Compound ID | Substituent on Sulfonamide (R) | Activity against S. aureus (MIC, µg/mL) | Activity against E. coli (MIC, µg/mL) | Activity against A. niger (MIC, µg/mL) |

|---|---|---|---|---|

| 2c | 4-Methylpiperazin-1-yl | 31.25 | 62.5 | 31.25 |

| 2d | 4-Ethylpiperazin-1-yl | 31.25 | 62.5 | 31.25 |

| 2e | 4-Phenylpiperazin-1-yl | 31.25 | 31.25 | 62.5 |

| 2h | Morpholin-4-yl | 31.25 | 62.5 | 31.25 |

| 2k | 4-(Pyridin-2-yl)piperazin-1-yl | 31.25 | 31.25 | 62.5 |

Further optimization efforts for related benzoxazine sulfonamides have focused on improving selectivity. For NaV1.7 inhibitors, structural modifications were aimed at not only increasing potency for the target channel but also reducing activity at the NaV1.5 channel to avoid cardiotoxicity. researchgate.net This highlights a dual optimization strategy: enhancing on-target potency while simultaneously diminishing off-target activity to create a more selective and safer therapeutic candidate.

Preclinical Pharmacokinetic and Pharmacodynamic Profiling Considerations

Before a drug candidate can be tested in humans, it must undergo extensive preclinical profiling to evaluate its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Pharmacokinetics describes what the body does to the drug (Absorption, Distribution, Metabolism, and Excretion - ADME), while pharmacodynamics describes what the drug does to the body (the relationship between drug concentration and its effect). nih.gov

For compounds based on the this compound scaffold, several key considerations are paramount during preclinical evaluation. The benzoxazine class of compounds has been noted for having potentially improved pharmacokinetic profiles and central nervous system (CNS) penetration. jocpr.com

Key preclinical profiling considerations include:

Solubility: The compound must have sufficient aqueous solubility to be absorbed and distributed effectively. Optimization efforts on benzoxazine sulfonamides have specifically targeted and achieved significant improvements in solubility. researchgate.net

Metabolic Stability: The compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is assessed using in vitro assays like liver microsomes. A key goal during the optimization of benzoxazine sulfonamides was to reduce inhibition of major enzymes like CYP2C9 to minimize potential drug-drug interactions. researchgate.net

Permeability: The ability of the compound to cross biological membranes (e.g., the intestinal wall for oral absorption) is evaluated, often using cell-based assays like the Caco-2 model.

In Vivo Pharmacokinetics: Studies in animal models (e.g., rats, dogs) are conducted to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability. Lead molecules derived from benzoxazine sulfonamides have demonstrated favorable PK profiles across multiple species. researchgate.net

Pharmacodynamics and Efficacy: The optimized lead compound must demonstrate a dose-dependent effect in a relevant animal model of the target disease. For example, benzoxazine sulfonamide derivatives developed as NaV1.7 inhibitors showed robust efficacy in animal models of inflammatory and neuropathic pain. researchgate.net

| Parameter | Objective | Typical Assay/Model | Rationale |

|---|---|---|---|

| Aqueous Solubility | Improve solubility for better absorption and formulation. | Kinetic/Thermodynamic solubility assays. | Poor solubility can limit oral bioavailability and in vivo exposure. |

| Metabolic Stability | Increase stability to achieve desired half-life and exposure. | Liver microsome stability assays. | High metabolic clearance can lead to short duration of action. |

| CYP450 Inhibition | Minimize inhibition of major isoforms (e.g., CYP2C9, 3A4). | In vitro CYP inhibition assays. | Reduces the risk of adverse drug-drug interactions. |

| In Vivo PK | Achieve adequate exposure and oral bioavailability. | Pharmacokinetic studies in rodents and non-rodents. | Confirms that the drug can reach the target site at sufficient concentrations. |

| In Vivo Efficacy | Demonstrate a dose-response relationship. | Disease-relevant animal models (e.g., pain models). | Provides proof-of-concept for the therapeutic hypothesis. researchgate.net |

The successful progression of a lead compound depends on achieving a balanced profile across these various potency, selectivity, and pharmacokinetic parameters. nih.gov

Future Research Directions and Therapeutic Potential

Exploration of New Biological Targets

The therapeutic efficacy of a compound is intrinsically linked to its molecular targets. For 2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonamide, the exploration of new biological targets beyond its established antimicrobial activity is a crucial frontier. The sulfonamide group is a well-known pharmacophore, famously targeting dihydropteroate (B1496061) synthase in bacteria, which leads to the inhibition of folic acid synthesis. nih.govwikipedia.org This mechanism is the cornerstone of the antibacterial action of sulfa drugs.

However, the therapeutic landscape of sulfonamides is much broader. They are known to inhibit other enzymes, such as carbonic anhydrases, which are implicated in a variety of physiological processes and diseases, including glaucoma and certain types of cancer. neliti.com The benzoxazine (B1645224) core also contributes to a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral effects. researchgate.netresearchgate.netglobalresearchonline.net

Future research should, therefore, focus on screening this compound against a diverse panel of enzymes and receptors to uncover novel interactions. High-throughput screening campaigns, coupled with computational modeling and molecular docking studies, could reveal unexpected binding affinities and lead to the identification of new therapeutic applications. For instance, its potential to modulate the activity of kinases, proteases, or even ion channels warrants investigation, given the structural diversity that can be introduced into the benzoxazine scaffold.

Development of Advanced Synthetic Methodologies

The efficient and versatile synthesis of this compound and its derivatives is paramount for facilitating comprehensive biological evaluation and future drug development. Traditional synthetic routes to benzoxazines often involve the Mannich reaction of a phenol (B47542), an amine, and formaldehyde (B43269). researchgate.net While effective, these methods can sometimes be limited by harsh reaction conditions and the generation of byproducts.

Future efforts in synthetic methodology should aim to develop more advanced and sustainable approaches. This includes the exploration of:

Catalytic Systems: The use of novel catalysts, including metal-based and organocatalysts, could improve reaction efficiency, selectivity, and yield.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, which are highly desirable for pharmaceutical manufacturing.

Green Chemistry Approaches: The development of synthetic routes that utilize environmentally benign solvents, reduce energy consumption, and minimize waste generation is a key consideration for modern drug discovery. shd-pub.org.rs

Combinatorial Chemistry: The generation of diverse libraries of this compound analogs through combinatorial synthesis would accelerate the discovery of compounds with optimized activity and properties.

Recent advances in the synthesis of sulfonamides and cyclic sulfone compounds, such as visible light-induced organic synthesis and novel one-pot methods, could also be adapted for the preparation of this specific benzoxazine sulfonamide. mdpi.comcbijournal.com

Integration of Multi-Omics Data in Research

The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized drug discovery and development by providing a holistic view of a compound's effects on a biological system. elifesciences.orgfrontlinegenomics.com For this compound, the integration of multi-omics data will be instrumental in elucidating its mechanism of action, identifying biomarkers of response, and uncovering potential off-target effects.

Future research should incorporate these technologies to:

Unravel Mechanisms of Action: By analyzing changes in gene expression, protein levels, and metabolite profiles in response to treatment with the compound, researchers can gain a deeper understanding of the pathways and processes it modulates.

Identify Biomarkers: Multi-omics data can help identify molecular signatures that predict which patients are most likely to respond to treatment, paving the way for personalized medicine approaches.

Assess Safety and Toxicity: By examining the global effects of the compound on cellular systems, potential toxicities can be identified early in the drug development process. researchgate.net

While the application of multi-omics to this specific compound is yet to be reported, the general framework for its use in drug discovery is well-established and holds immense promise for accelerating the translation of this and similar molecules from the laboratory to the clinic.

Potential Applications in Emerging Disease Areas

The established antimicrobial properties of benzoxazine sulfonamides provide a strong rationale for their development as novel antibiotics, a critical need in an era of increasing antimicrobial resistance. However, the therapeutic potential of this compound is likely to extend beyond infectious diseases.

Given the diverse biological activities associated with both the benzoxazine and sulfonamide moieties, this compound could find applications in a range of emerging disease areas:

Oncology: The anticancer properties of both benzoxazines and sulfonamides suggest that this hybrid molecule could be a promising candidate for cancer therapy. neliti.comresearchgate.net Its potential to inhibit key enzymes involved in tumor growth and proliferation, such as carbonic anhydrases, warrants further investigation.

Virology: The antiviral activity reported for some sulfonamide and benzoxazine derivatives suggests that this compound could be explored as a potential treatment for viral infections. researchgate.netnih.gov

Inflammatory Diseases: The anti-inflammatory effects of certain benzoxazine derivatives point to a potential role for this compound in the treatment of chronic inflammatory conditions. globalresearchonline.net

The following table summarizes the potential therapeutic applications based on the known activities of the core structures:

| Core Moiety | Known Biological Activities | Potential Therapeutic Areas for the Hybrid Compound |

| Benzoxazine | Antimicrobial, Anticancer, Anti-inflammatory, Antiviral | Infectious Diseases, Oncology, Inflammatory Disorders, Virology |

| Sulfonamide | Antibacterial (Dihydropteroate synthase inhibition), Carbonic Anhydrase Inhibition, Antiviral | Infectious Diseases, Oncology (via Carbonic Anhydrase inhibition), Glaucoma, Virology |

Q & A

Q. What are the standard synthetic routes for 2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonamide?

Methodological Answer: The synthesis of benzoxazine derivatives typically involves cyclization reactions starting from substituted aniline precursors. A solvent-free microwave-assisted approach has been reported for analogous 3,4-dihydro-2H-1,3-benzoxazines, achieving reduced reaction times (10–15 minutes) and moderate-to-good yields (60–85%) by optimizing microwave power (300–500 W) and irradiation time . For sulfonamide incorporation, sulfonation of the benzoxazine core can be performed using chlorosulfonic acid, followed by amidation with ammonia or amines under controlled pH (7–9) and temperature (0–5°C) to prevent over-sulfonation .

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming the benzoxazine ring structure (e.g., characteristic signals for the oxazine oxygen at δ 4.2–4.5 ppm and sulfonamide protons at δ 7.5–8.0 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS can verify molecular ion peaks and fragmentation patterns.

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, using a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% TFA) .

Advanced Research Questions

Q. How can microwave-assisted synthesis be optimized to improve yield and purity?

Methodological Answer: Key parameters include:

- Power and Time: Gradual power ramping (e.g., 300 W → 500 W over 10 minutes) prevents thermal degradation.

- Solvent-Free Conditions: Reduces side reactions; however, adding polar aprotic solvents (e.g., DMF) in small quantities (5–10% v/v) can enhance homogeneity .

- Catalyst Screening: Lewis acids like ZnCl₂ or Bi(OTf)₃ may accelerate cyclization. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies in bioactivity (e.g., anti-inflammatory vs. antimicrobial efficacy) often arise from:

- Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -SO₂NH₂) at the 6-position enhance sulfonamide reactivity, but steric hindrance may reduce binding affinity .

- Assay Variability: Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) and control variables like bacterial strain (Gram-positive vs. Gram-negative) .

- Computational Modeling: DFT calculations (e.g., Gaussian 09) can predict electrostatic potential maps to correlate sulfonamide electronic properties with target interactions .

Q. What strategies are effective in predicting metabolic stability using computational tools?

Methodological Answer:

- ADMET Prediction: Software like Schrödinger’s QikProp or SwissADME estimates metabolic stability by analyzing logP (optimal range: 1–3), topological polar surface area (TPSA < 90 Ų), and cytochrome P450 binding affinity .

- In Vitro Validation: Microsomal incubation (human liver microsomes, 37°C, NADPH cofactor) with LC-MS/MS monitoring of parent compound depletion over time (t½ calculation) .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

- Solubility Testing: Use shake-flask method with UV-Vis quantification. For example, dissolve 1 mg/mL in DMSO (polar aprotic) and hexane (nonpolar), centrifuge (10,000 rpm, 10 min), and measure supernatant absorbance.

- Crystallinity Impact: DSC/TGA analysis identifies polymorphic forms; amorphous phases may exhibit higher apparent solubility in polar solvents .

Experimental Design Considerations

Q. What controls are essential in biological activity assays?

Methodological Answer:

- Positive Controls: Use established drugs (e.g., ibuprofen for anti-inflammatory assays, ciprofloxacin for antimicrobial tests) .

- Vehicle Controls: Include DMSO (≤1% v/v) to rule out solvent toxicity.

- Replicate Design: Triplicate measurements with statistical analysis (e.g., ANOVA, p < 0.05) to ensure reproducibility .

Safety and Handling

Q. What precautions are necessary for handling sulfonamide derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.